molecular formula C21H21NO2 B5561674 2-(mesityloxy)-N-1-naphthylacetamide

2-(mesityloxy)-N-1-naphthylacetamide

Cat. No. B5561674
M. Wt: 319.4 g/mol
InChI Key: JTFGCDMMQXGFQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(mesityloxy)-N-1-naphthylacetamide often involves multi-step organic reactions, including catalytic processes and condensation reactions. A practical approach to synthesizing related naphthylacetamide derivatives involves palladium-catalyzed reactions, ethynylation of bromo-naphthalene derivatives, and subsequent modifications to introduce specific functional groups (Hiyama, T., Wakasa, N., Ueda, T., & Kusumoto, T., 1990).

Molecular Structure Analysis

Molecular structure analysis of naphthylacetamide derivatives, including those related to 2-(mesityloxy)-N-1-naphthylacetamide, reveals important insights into their conformation and electronic properties. Crystallography studies and density functional theory (DFT) calculations are commonly used to understand the geometric parameters, molecular stability, and intra-molecular interactions (Koca, M., Arici, C., Muğlu, H., Vurdu, C., Kandemirli, F., Zalaoglu, Y., & Yıldırım, G., 2015).

Chemical Reactions and Properties

Naphthylacetamide derivatives participate in various chemical reactions, showcasing their reactivity towards different reagents. These compounds are involved in condensation reactions, Michael additions, and reactions with electrophiles and nucleophiles, highlighting their versatile chemical behavior. The presence of functional groups, such as the acetamide moiety, influences their reactivity patterns and interaction with catalysts (Mokhtary, M., & Torabi, Mogharab, 2017).

Scientific Research Applications

Analytical Methodologies for Plant Growth Regulators

A study developed an analytical method for the simultaneous determination of 1-naphthylacetic acid and 2-naphthoxyacetic acid in commercial technical formulations and various fruits, utilizing room temperature phosphorescence. This approach underscores the importance of sensitive and selective analytical methods for studying naphthyl derivatives in agricultural products (Murillo Pulgarín et al., 2012).

Photocatalytic Degradation of Environmental Contaminants

Research on UV/peracetic acid (PAA) advanced oxidation processes has shown effectiveness in the degradation of pharmaceuticals, including naphthyl compounds, in water. This study evaluates the photolysis of PAA under UV irradiation and its application in degrading water contaminants, highlighting the potential environmental applications of understanding naphthyl compound interactions (Cai et al., 2017).

Preconcentration and Detection Techniques

The use of 2-mercapto-N-2-naphthylacetamide (thionalide) loaded on glass beads for the preconcentration of antimony(III) from aqueous solutions illustrates a methodology that could be adapted for the detection and study of similar naphthyl derivatives in environmental samples (Matsui et al., 1987).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve understanding how the compound interacts with biological targets .

Safety and Hazards

Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards .

properties

IUPAC Name

N-naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-14-11-15(2)21(16(3)12-14)24-13-20(23)22-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFGCDMMQXGFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)acetamide

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